molecular formula C16H14FN5O B2629584 1-(4-fluorobenzyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326817-92-8

1-(4-fluorobenzyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2629584
CAS No.: 1326817-92-8
M. Wt: 311.32
InChI Key: NDLJMKUUPBUIRF-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorobenzyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains several functional groups, including a fluorobenzyl group, a pyridin-3-ylmethyl group, and a 1H-1,2,3-triazole-4-carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1H-1,2,3-triazole ring, a pyridine ring, and a fluorobenzyl group. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the fluorobenzyl group, the pyridin-3-ylmethyl group, and the 1H-1,2,3-triazole-4-carboxamide group. These groups could potentially undergo a variety of reactions, including nucleophilic substitutions, electrophilic additions, and radical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorobenzyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Triazole Derivatives in Drug Discovery

Triazoles have been extensively studied for their biological activities, offering a foundation for the development of new pharmaceuticals. Research emphasizes the synthesis of triazole derivatives through methods like the Huisgen 1,3-dipolar cycloaddition, commonly known as the "click chemistry" approach. This technique is valued for its efficiency, selectivity, and the high yields of triazole compounds it produces, which include potential drug candidates with anti-inflammatory, antimicrobial, and anticancer activities (Kaushik et al., 2019). The adaptability of triazole rings, including the possibility for various substitutions, allows for the exploration of new chemical entities with desired biological properties.

Antimicrobial and Antifungal Applications

Triazoles are recognized for their significant antimicrobial and antifungal efficacy. Specific derivatives have shown promise against a range of microbial pathogens, including resistant strains of bacteria and fungi. The structural modification of triazoles, such as the introduction of fluorobenzyl groups, can enhance these properties, offering a pathway to novel antimicrobial agents. Studies highlight the role of triazole compounds in combating infections and diseases caused by pathogens like Staphylococcus aureus, indicating the potential for similar compounds to be developed into therapeutic agents (Li & Zhang, 2021).

Applications in Materials Science

Beyond biomedical applications, triazole derivatives exhibit unique properties that make them suitable for various applications in materials science. For instance, their incorporation into polymeric materials can enhance thermal stability and mechanical strength, making them ideal for high-performance applications. The versatility of triazoles extends to their use in creating new materials with specific electronic, photonic, and structural properties, which are essential for developing advanced technologies (Prozorova & Pozdnyakov, 2023).

Environmental Applications

The structural characteristics of triazole derivatives facilitate their use in environmental applications, such as the capture and conversion of carbon dioxide. Nitrogen-doped porous polymers, including those derived from triazole compounds, are explored for their efficiency in CO2 sequestration, highlighting the environmental significance of triazole-based materials in addressing climate change and sustainability challenges (Mukhtar et al., 2020).

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(pyridin-3-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O/c17-14-5-3-12(4-6-14)10-22-11-15(20-21-22)16(23)19-9-13-2-1-7-18-8-13/h1-8,11H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLJMKUUPBUIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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